

Application Note: Sensitive HPLC-UV Method for Lovastatin Quantitation in Human Plasma

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Compound of Interest

Compound Name: Lovastatin

Cat. No.: B1675250

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Accurate quantification of **lovastatin** in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, reliable, and rapid High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **lovastatin** in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction for sample preparation and an internal standard for enhanced accuracy.

Experimental Protocols

1. Materials and Reagents

- **Lovastatin** reference standard
- Atorvastatin (Internal Standard - IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Diethyl ether (Analytical grade)
- 0.05M Phosphate buffer (pH 7.0)
- Phosphoric acid
- Human plasma (drug-free)
- Purified water

2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a UV detector, pump, autosampler, and data acquisition software.
- Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[1][2]
- Mobile Phase: A mixture of 0.05M phosphate buffer (pH adjusted to 7.0 with phosphoric acid) and acetonitrile in a 44.5:55.5 (v/v) ratio.[1][2][3]
- Flow Rate: 1.5 mL/min.[1]
- Injection Volume: 50 μ L.
- Column Temperature: Ambient.
- UV Detection Wavelength: 238 nm.[1][2][3][4]
- Total Run Time: Approximately 6 minutes.[2][3]

3. Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (**Lovastatin** and Atorvastatin): Prepare individual stock solutions of **lovastatin** and atorvastatin (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of **lovastatin** working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 40 ng/mL to 4000

ng/mL.[1]

- Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations of 1.0, 2.5, 5.0, 10.0, 25.0, 50.0, and 100.0 ng/mL.[1]
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (10.0 ng/mL), medium (25.0 ng/mL), and high (50.0 ng/mL).[1]

4. Sample Preparation (Liquid-Liquid Extraction)

- To 2 mL of plasma sample (calibration standard, QC, or unknown), add 20 μ L of atorvastatin internal standard solution (100 μ g/mL in methanol).[1]
- Vortex the mixture for 30 seconds.
- Add 4 mL of diethyl ether and vortex for an additional 1 minute.[1]
- Centrifuge the mixture at 5000 g for 10 minutes to separate the organic and aqueous layers. [1]
- Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
- Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitute the dried residue in 200 μ L of the mobile phase.[1]
- Vortex briefly and inject 50 μ L into the HPLC system.[1]

Method Validation and Data Presentation

The method was validated for linearity, specificity, precision, accuracy, and recovery.

Specificity and Selectivity No significant interference from endogenous plasma components was observed at the retention times of **lovastatin** (approximately 4.3 minutes) and the internal standard (atorvastatin).[1][2][3]

Linearity and Range The method demonstrated excellent linearity over the concentration range of 1.0–100.0 ng/mL for **lovastatin** in human plasma.[1][2][3]

Parameter	Value
Concentration Range	1.0 - 100.0 ng/mL [1] [2] [3]
Regression Equation	$y = 0.0185x + 0.0318$ [1]
Correlation Coefficient (r^2)	0.9986 [1]

Table 1: Linearity of the HPLC-UV method for lovastatin.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Concentration
Limit of Detection (LOD)	0.5 ng/mL [1] [2] [3]
Limit of Quantification (LOQ)	1.0 ng/mL [1] [2] [3]

Table 2: Sensitivity of the HPLC-UV method.

Precision and Accuracy The precision of the method was determined by calculating the relative standard deviation (%RSD) for replicate analyses of QC samples, while accuracy was assessed by comparing the measured concentration to the nominal concentration.

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low	10.0	10.45 ± 6.88	8.68 ± 5.13	113.33 ± 3.98	105.72 ± 5.07
Medium	25.0	10.45 ± 6.88	8.68 ± 5.13	113.33 ± 3.98	105.72 ± 5.07
High	50.0	10.45 ± 6.88	8.68 ± 5.13	113.33 ± 3.98	105.72 ± 5.07

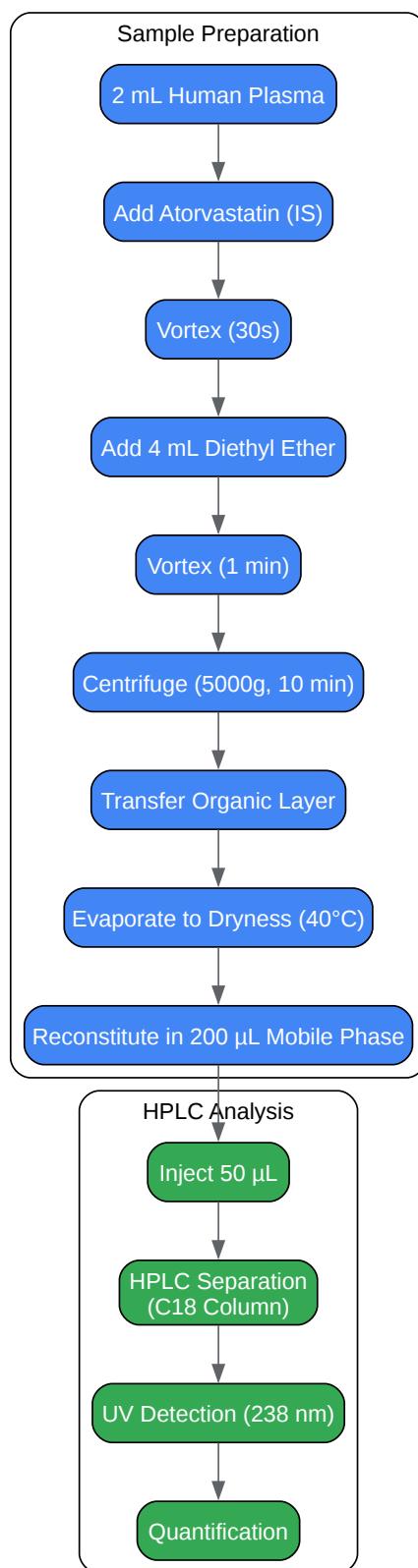
Table 3:
Precision and accuracy of the HPLC-UV method.
(Note: The source provides averaged precision and accuracy values across the linear range).[3]

Recovery The efficiency of the liquid-liquid extraction procedure was evaluated by comparing the peak areas of **lovastatin** from extracted plasma samples to those of unextracted standard solutions.

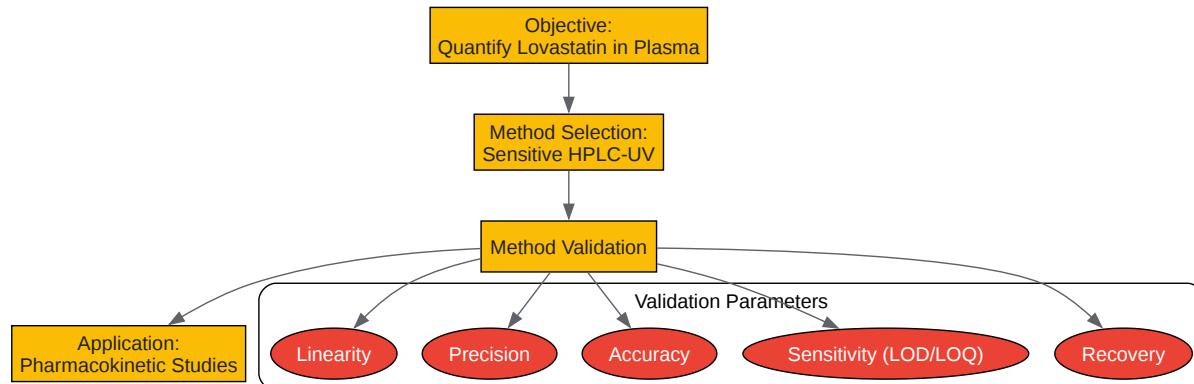
Analyte	Mean Recovery (%)
Lovastatin	88.61 ± 7.00[1][2][3]

Table 4: Extraction recovery of lovastatin from human plasma.

Visualizations

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Caption: Experimental workflow for **lovastatin** quantification.



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Caption: Logical relationship of the method development process.

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